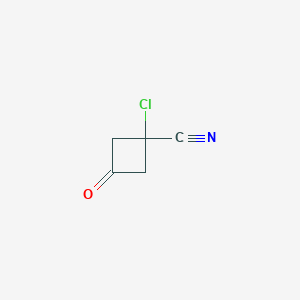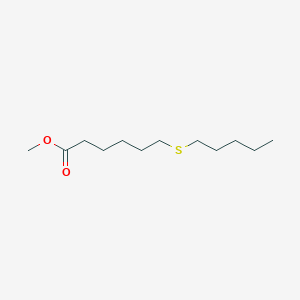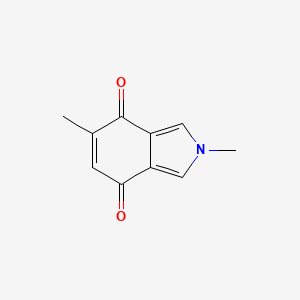![molecular formula C8H16N2O5 B14282604 Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 124704-93-4](/img/structure/B14282604.png)
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including carboxymethyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of glycine with chloroacetic acid to introduce the carboxymethyl group. This is followed by the reaction with 2-(2-aminoethylamino)ethanol to introduce the hydroxyethyl group. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxymethyl group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a model compound to study amino acid behavior in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-.
N-(Carboxymethyl)glycine: Similar to the target compound but lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)glycine: Similar to the target compound but lacks the carboxymethyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to the presence of both carboxymethyl and hydroxyethyl groups. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[carboxymethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c11-4-2-9-1-3-10(5-7(12)13)6-8(14)15/h9,11H,1-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQVCGSIAHFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424180 |
Source


|
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124704-93-4 |
Source


|
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)




![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)



![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
